molecular formula C10H16O6 B011273 (R)-1,2-4-TRIACETOXYBUTANE CAS No. 108266-50-8

(R)-1,2-4-TRIACETOXYBUTANE

Cat. No.: B011273
CAS No.: 108266-50-8
M. Wt: 232.23 g/mol
InChI Key: RPOOYSKKKVGNAP-SNVBAGLBSA-N
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Description

®-1,2,4-Triacetoxybutane is an organic compound with the molecular formula C10H16O6 It is a derivative of butane, where three hydroxyl groups are replaced by acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1,2,4-Triacetoxybutane can be synthesized through the acetylation of ®-1,2,4-butanetriol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of ®-1,2,4-Triacetoxybutane involves a similar acetylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction is monitored and controlled to ensure the purity and quality of the final compound.

Types of Reactions:

    Oxidation: ®-1,2,4-Triacetoxybutane can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups back to hydroxyl groups, yielding ®-1,2,4-butanetriol.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ®-1,2,4-butanetrione or ®-1,2,4-butanetricarboxylic acid.

    Reduction: Formation of ®-1,2,4-butanetriol.

    Substitution: Formation of various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

®-1,2,4-Triacetoxybutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.

    Industry: Used in the production of polymers and other materials where acetoxy groups are required.

Mechanism of Action

The mechanism of action of ®-1,2,4-Triacetoxybutane involves the acetylation of hydroxyl groups in target molecules. This modification can alter the physical and chemical properties of the target molecules, affecting their reactivity and interactions. The molecular targets include enzymes and proteins that have hydroxyl groups available for acetylation. The pathways involved are typically those related to metabolic processes where acetylation plays a regulatory role.

Comparison with Similar Compounds

  • ®-1,2,3-Triacetoxypropane
  • ®-1,2,3-Triacetoxybutane
  • ®-1,2,4-Trihydroxybutane

Comparison: ®-1,2,4-Triacetoxybutane is unique due to the specific positioning of the acetoxy groups on the butane backbone. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to ®-1,2,3-Triacetoxypropane, ®-1,2,4-Triacetoxybutane has a longer carbon chain, which can affect its physical properties and applications. The presence of three acetoxy groups makes it more reactive than ®-1,2,4-Trihydroxybutane, which has hydroxyl groups instead.

Properties

IUPAC Name

[(3R)-3,4-diacetyloxybutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOOYSKKKVGNAP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@H](COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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